2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a triazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Piperidine Derivatization: The piperidine ring is functionalized with a carbonyl group, often through acylation reactions.
Coupling with Pyrimidine: The final step involves coupling the triazole-piperidine intermediate with a pyrimidine derivative under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2 and 4 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and piperidine moieties can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine: shares similarities with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole and piperidine moieties with the pyrimidine core allows for unique interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine represents a novel class of pyrimidine derivatives that have garnered attention due to their potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with a triazole and a piperidine moiety. Its molecular formula is C18H22N6O, indicating the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance, the triazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies demonstrated that certain triazole-pyrimidine derivatives could effectively inhibit the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 6.2 |
Other Triazole Derivative | A431 | 27.3 |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. Triazole derivatives are known for their antifungal and antibacterial properties. In particular, the incorporation of piperidine enhances the lipophilicity of these compounds, which is crucial for membrane penetration and subsequent antimicrobial action. Studies have shown that related pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against various pathogens .
Antioxidant Activity
Antioxidant properties are another area where triazole-pyrimidine compounds show promise. These compounds can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases. The DPPH assay has been commonly used to evaluate the antiradical activity of these compounds, revealing moderate to high antioxidant capabilities .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzyme Activity : Many pyrimidine derivatives act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Radical Scavenging : The structural features allow these compounds to donate electrons to free radicals, neutralizing them and reducing cellular damage.
Case Studies
A notable study investigated the effects of a similar triazole-pyrimidine derivative on human cervical cancer cells (HeLa). The results indicated significant inhibition of cell migration and invasion, suggesting potential therapeutic applications in metastatic cancer treatment . Another study focused on the synthesis and biological evaluation of various pyrimidine derivatives against fungal strains, demonstrating promising antifungal activity.
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-12-19(23-15(2)22-14)28-17-8-10-25(11-9-17)20(27)18-13-21-26(24-18)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCKWXRFCHRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.